molecular formula C10H12Br2N4O2 B2919334 8-bromo-7-(3-bromobutyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898409-65-9

8-bromo-7-(3-bromobutyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2919334
CAS RN: 898409-65-9
M. Wt: 380.04
InChI Key: NZAGOZLDUKZZMA-UHFFFAOYSA-N
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Description

8-bromo-7-(3-bromobutyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Brivudine, is a synthetic nucleoside analog that is used as an antiviral drug. It is primarily used to treat herpes simplex virus infections, including genital herpes and herpes zoster (shingles). Brivudine was first synthesized in 1980 and has since been extensively studied for its antiviral properties.

Scientific Research Applications

Bromophenols and Nucleoside Base Derivatives

A study isolated new bromophenols C-N coupled with nucleoside base derivatives from the red alga Rhodomela confervoides. These compounds include derivatives structurally similar to the queried chemical, showcasing potential in natural product chemistry and bioactive substance discovery (Ma et al., 2007).

Unusual Reaction Patterns

Research on 8-bromo-substituted purine derivatives revealed unusual reaction patterns, which are significant for understanding the chemical behavior and potential applications in synthetic chemistry (Khaliullin & Shabalina, 2020).

Antidepressant Properties

The antidepressant properties of certain 3-methyl-7-substituted purine derivatives were synthesized and tested, demonstrating the potential therapeutic applications of these compounds in medicinal chemistry (Khaliullin et al., 2018).

Ionisation and Methylation Reactions

A study on purine-6,8-diones, including derivatives similar to the queried compound, explored their ionization and methylation reactions, which are fundamental for drug design and pharmacological applications (Rahat, Bergmann, & Tamir, 1974).

Protection in Synthesis

Research demonstrated the utility of the thietanyl protecting group in the synthesis of 8-substituted purine derivatives, highlighting advances in synthetic strategies and methodologies relevant to pharmaceutical development (Khaliullin & Shabalina, 2015).

properties

IUPAC Name

8-bromo-7-(3-bromobutyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N4O2/c1-5(11)3-4-16-6-7(13-9(16)12)15(2)10(18)14-8(6)17/h5H,3-4H2,1-2H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAGOZLDUKZZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-7-(3-bromobutyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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